molecular formula C5H12Cl2N2O2 B13347286 (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B13347286
M. Wt: 203.06 g/mol
InChI Key: KERKSCUIJCZAMT-RGVONZFCSA-N
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Description

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include (2S,3R)-3-alkyl- and alkenylglutamates, (2S,3S)-2,3-dihydro-3-hydroxyanthranilic acid, and other chiral amino acid derivatives .

Uniqueness

What sets (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride apart is its specific stereochemistry, which imparts unique biological and chemical properties

Properties

Molecular Formula

C5H12Cl2N2O2

Molecular Weight

203.06 g/mol

IUPAC Name

(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C5H10N2O2.2ClH/c6-3-1-2-7-4(3)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1

InChI Key

KERKSCUIJCZAMT-RGVONZFCSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1N)C(=O)O.Cl.Cl

Canonical SMILES

C1CNC(C1N)C(=O)O.Cl.Cl

Origin of Product

United States

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